molecular formula C12H12N2O3 B14574674 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide CAS No. 61572-49-4

4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide

Cat. No.: B14574674
CAS No.: 61572-49-4
M. Wt: 232.23 g/mol
InChI Key: BWHKUISMWJSJLX-UHFFFAOYSA-N
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Description

4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide is a chemical compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an isopropyl group at the 3-position and a phenyl group at the 5-position, along with a 1,2-dioxide functional group. The presence of the 1,2-dioxide group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 3-(1-methylethyl)-1-phenyl-2-propen-1-one and hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxide group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while reduction can produce hydroxylated or aminated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazolone derivatives.

Scientific Research Applications

4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyrazol-4-one, 3-(4-fluorophenyl)-5-(1-methylethyl)-, 1,2-dioxide
  • 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-(2-thienyl)-, 1,2-dioxide
  • 4H-Pyrazol-4-one, 3-methyl-5-(1-methylethyl)-, 1,2-dioxide

Uniqueness

Compared to similar compounds, 4H-Pyrazol-4-one, 3-(1-methylethyl)-5-phenyl-, 1,2-dioxide is unique due to its specific substitution pattern and the presence of the 1,2-dioxide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61572-49-4

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1,2-dioxido-3-phenyl-5-propan-2-ylpyrazole-1,2-diium-4-one

InChI

InChI=1S/C12H12N2O3/c1-8(2)10-12(15)11(14(17)13(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

BWHKUISMWJSJLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-]

Origin of Product

United States

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